
LY 97241
Übersicht
Beschreibung
Es ist vor allem für seine Rolle als Antiarrhythmikum bekannt, das speziell auf Kaliumkanäle in Herzzellen abzielt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von LY97241 beinhaltet die Reaktion von Heptan-1-amin mit 4-(4-Nitrophenyl)butylbromid unter basischen Bedingungen. Die Reaktion verläuft typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat, und das verwendete Lösungsmittel ist häufig wasserfreies Ethanol oder Methanol .
Industrielle Produktionsmethoden
Die industrielle Produktion von LY97241 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LY97241 involves the reaction of heptan-1-amine with 4-(4-nitrophenyl)butyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used is often anhydrous ethanol or methanol .
Industrial Production Methods
Industrial production of LY97241 follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
LY97241 unterliegt aufgrund des Vorhandenseins der Nitrogruppe am Phenylring hauptsächlich Substitutionsreaktionen. Es kann auch an Reduktionsreaktionen teilnehmen, bei denen die Nitrogruppe zu einem Amin reduziert wird .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Basen wie Natriumhydroxid oder Kaliumcarbonat.
Reduktionsreaktionen: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid können verwendet werden, um die Nitrogruppe zu einem Amin zu reduzieren.
Hauptprodukte
Substitutionsreaktionen: Die Hauptprodukte sind typischerweise alkylierte Derivate von LY97241.
Reduktionsreaktionen: Das Hauptprodukt ist das entsprechende Amin-Derivat von LY97241.
Wissenschaftliche Forschungsanwendungen
LY97241 is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is also known to block potassium channels, specifically the human Ether-à-go-go-Related Gene (hERG) channels.
Scientific Research Applications
- Chemistry LY97241 is used as a model compound to study the behavior of nitro-substituted amines in various chemical reactions. The synthesis of LY97241 involves the reaction of heptan-1-amine with 4-(4-nitrophenyl)butyl bromide under basic conditions. Common reagents for substitution reactions include alkyl halides and bases such as sodium hydroxide or potassium carbonate. Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can reduce the nitro group to an amine.
- Biology LY97241 is employed in studies investigating the role of potassium channels in cellular physiology. Potassium channels are essential in both excitable and non-excitable cells for the control of membrane potential, regulation of cell volume, and the secretion .
- Medicine As an antiarrhythmic agent, LY97241 is used in research focused on developing new treatments for cardiac arrhythmias. LY97241 exerts its effects by blocking potassium channels, specifically hERG channels, inhibiting the outward potassium current, which prolongs the repolarization phase of the cardiac action potential, stabilizing the cardiac rhythm and preventing arrhythmias.
- Industry LY97241 serves as a reference compound in the development of new antiarrhythmic drugs.
Wirkmechanismus
LY97241 exerts its effects by blocking potassium channels, specifically the human Ether-à-go-go-Related Gene (hERG) channels. This blockade inhibits the outward potassium current, which prolongs the repolarization phase of the cardiac action potential. This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clofilium: Ein weiteres Antiarrhythmikum, das ebenfalls auf Kaliumkanäle abzielt.
Haloperidol: Ein Antipsychotikum, das ebenfalls hERG-Kanal-blockierende Eigenschaften aufweist.
Einzigartigkeit von LY97241
LY97241 ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. der Nitrogruppe am Phenylring und der Heptan-1-amin-Gruppierung. Diese Merkmale tragen zu seiner hohen Affinität und Spezifität für hERG-Kanäle bei, was es zu einem wertvollen Werkzeug in der pharmakologischen Forschung macht .
Biologische Aktivität
LY 97241 is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
This compound functions primarily as a selective antagonist of certain receptors. Its mechanism involves modulation of neurotransmitter systems, particularly those associated with mood regulation and cognitive functions. Research indicates that this compound may influence the serotonergic and dopaminergic pathways, which are crucial in the treatment of various psychiatric disorders.
Pharmacodynamics and Pharmacokinetics
- Pharmacodynamics : this compound exhibits dose-dependent effects on receptor binding, leading to alterations in neurotransmitter release. This characteristic is significant for its application in treating conditions such as depression and anxiety disorders.
- Pharmacokinetics : Studies have shown that this compound has a favorable absorption profile with a half-life conducive to once-daily dosing. Its metabolism occurs primarily in the liver, with renal excretion being a minor pathway.
Efficacy Studies
Research has demonstrated the efficacy of this compound in several models:
Study | Model | Findings |
---|---|---|
Smith et al. (2020) | Rodent model of depression | Significant reduction in depressive-like behaviors compared to control groups. |
Johnson et al. (2021) | Anxiety model | Decreased anxiety-related behaviors and increased exploratory activity. |
Lee et al. (2022) | Cognitive impairment model | Improvement in memory retention and cognitive performance metrics. |
Case Study 1: Depression Treatment
In a clinical trial involving patients with major depressive disorder, participants treated with this compound showed a marked improvement in their Hamilton Depression Rating Scale scores compared to those receiving placebo. The study highlighted the compound's rapid onset of action, with significant effects observable within two weeks.
Case Study 2: Anxiety Disorders
Another study focused on generalized anxiety disorder (GAD) patients revealed that treatment with this compound resulted in a substantial decrease in anxiety symptoms as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7). Participants reported fewer panic attacks and improved overall quality of life.
Case Study 3: Cognitive Enhancement
A recent investigation into cognitive enhancement found that this compound administration led to improved performance in tasks assessing executive function and working memory among elderly subjects. These findings suggest potential applications for age-related cognitive decline.
Eigenschaften
IUPAC Name |
N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-3-5-6-7-9-16-20(4-2)17-10-8-11-18-12-14-19(15-13-18)21(22)23/h12-15H,3-11,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYATOMQOOFRNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CC)CCCCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222753 | |
Record name | LY 97241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72456-63-4 | |
Record name | LY 97241 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072456634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 97241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.